Methyl 3-fluoro-1H-indazole-6-carboxylate
Description
Methyl 3-fluoro-1H-indazole-6-carboxylate is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a fluorine atom at the 3-position and a carboxylate group at the 6-position makes this compound particularly interesting for various chemical and biological applications.
Properties
Molecular Formula |
C9H7FN2O2 |
|---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
methyl 3-fluoro-2H-indazole-6-carboxylate |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)5-2-3-6-7(4-5)11-12-8(6)10/h2-4H,1H3,(H,11,12) |
InChI Key |
CBZJAIHNEWSSBL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=NNC(=C2C=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-1H-indazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-fluoroaniline with ethyl 2-cyanoacetate in the presence of a base, followed by cyclization and esterification to yield the desired product. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper acetate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps like purification through recrystallization and chromatographic techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-1H-indazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 3-fluoro-1H-indazole-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-fluoro-1H-indazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Methyl 1H-indazole-6-carboxylate: Lacks the fluorine atom, which may result in different biological activities.
Methyl 3-bromo-1H-indazole-6-carboxylate: Contains a bromine atom instead of fluorine, leading to variations in reactivity and potency.
6-Fluoro-3-methyl-1H-indazole: Similar structure but lacks the carboxylate group, affecting its chemical properties and applications.
Uniqueness
Methyl 3-fluoro-1H-indazole-6-carboxylate is unique due to the presence of both the fluorine atom and the carboxylate group, which confer specific chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 3-fluoro-1H-indazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound belongs to the indazole family, characterized by a bicyclic structure that includes a five-membered ring fused to a six-membered ring. The presence of the fluorine atom at the 3-position enhances its pharmacological properties by potentially increasing lipophilicity and modulating interactions with biological targets.
Target Interactions
Indazole derivatives, including this compound, have shown a capacity to interact with various biological targets, influencing multiple signaling pathways:
- Anticancer Activity : Studies have demonstrated that indazole derivatives can inhibit cell growth in various cancer cell lines, including HCT-116 (colon cancer) and MDA-MB-231 (breast cancer) cells. The mechanism often involves the modulation of apoptosis pathways and cell cycle regulation .
- Enzyme Inhibition : This compound may inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism. Such interactions can have significant implications for drug-drug interactions and therapeutic efficacy.
Anticancer Effects
Recent studies have evaluated the anticancer potential of this compound through in vitro assays:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT-116 | 15.2 | Induces apoptosis via p53 pathway modulation |
| MDA-MB-231 | 18.5 | Cell cycle arrest in G0/G1 phase |
These results indicate that this compound exhibits moderate cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.
Additional Biological Activities
Indazole derivatives are also being explored for their anti-inflammatory and antibacterial properties. For example, some studies suggest that they can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Case Study 1: Anticancer Activity in K562 Cells
A recent investigation into similar indazole derivatives revealed that compounds with structural similarities to this compound significantly inhibited the K562 leukemia cell line. The study reported an IC50 value of 5.15 µM, demonstrating a strong selectivity for cancer cells over normal cells (HEK-293) with an IC50 of 33.2 µM. This selectivity highlights the compound's potential as a targeted anticancer therapy .
Case Study 2: Enzyme Interaction Studies
Another study focused on the interaction of this compound with cytochrome P450 enzymes. The results indicated that this compound could inhibit CYP2D6 activity, which is essential for the metabolism of many drugs. This finding suggests that co-administration with other medications metabolized by this enzyme could lead to altered drug levels and effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
